molecular formula C20H21N5O2 B11017543 N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11017543
M. Wt: 363.4 g/mol
InChI Key: YAFTVQBARXTZSF-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Phenoxyphenyl Intermediate: The initial step often involves the reaction of 4-bromophenol with phenol in the presence of a base such as potassium carbonate and a palladium catalyst to form 4-phenoxyphenyl bromide.

    Cyclohexanecarboxamide Formation: The next step involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride, which is then reacted with ammonia to yield cyclohexanecarboxamide.

    Tetrazole Ring Formation: The tetrazole ring is typically formed by reacting an appropriate nitrile with sodium azide in the presence of a Lewis acid such as zinc chloride.

    Final Coupling Reaction: The final step involves coupling the phenoxyphenyl intermediate with the tetrazole and cyclohexanecarboxamide moieties under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenoxyphenyl group can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a ligand in receptor studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound is of interest for its potential pharmacological properties, including anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, this compound could be explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring, for example, can mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Unique due to the combination of phenoxyphenyl, tetrazole, and cyclohexanecarboxamide moieties.

    N-(4-phenoxyphenyl)-1H-tetrazole-5-carboxamide: Lacks the cyclohexane ring, potentially altering its chemical and biological properties.

    N-(4-phenoxyphenyl)-cyclohexanecarboxamide: Lacks the tetrazole ring, which may reduce its potential interactions with biological targets.

Uniqueness

The uniqueness of This compound lies in its multi-functional structure, which combines the properties of phenoxyphenyl, tetrazole, and cyclohexanecarboxamide groups. This combination can result in unique chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H21N5O2/c26-19(20(13-5-2-6-14-20)25-15-21-23-24-25)22-16-9-11-18(12-10-16)27-17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,26)

InChI Key

YAFTVQBARXTZSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

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